molecular formula C15H23N3O3 B2844648 tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate CAS No. 2137145-03-8

tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B2844648
CAS No.: 2137145-03-8
M. Wt: 293.367
InChI Key: DGDZRFYVFJMGSU-LBPRGKRZSA-N
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Description

tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a 4-(aminomethyl)pyridin-3-yloxy substituent. Its molecular formula is C₁₅H₂₃N₃O₃, with a molecular weight of 293.37 g/mol and a CAS purity of 95% . The compound’s structure balances hydrophilicity (via the aminomethyl group) and lipophilicity (via the tert-butyl group), influencing its pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl (3S)-3-[4-(aminomethyl)pyridin-3-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-9-17-6-4-11(13)8-16/h4,6,9,12H,5,7-8,10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDZRFYVFJMGSU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CN=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CN=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The final step often involves the deprotection of the amino group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and other biologically relevant systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

tert-butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate (CAS 741290-82-4)

  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.35 g/mol
  • Key Differences: Replaces the 4-(aminomethyl)pyridin-3-yloxy group with a 3-aminophenoxy substituent.
  • This compound is more lipophilic (logP ~1.2 estimated) compared to the target compound .

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8)

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol
  • Key Differences: Features methoxy and methyl groups on the pyridine ring instead of aminomethyl.
  • Implications: The electron-donating methoxy group increases the pyridine’s basicity, while the methyl group enhances steric bulk.

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₁₉H₂₈BrN₃O₅ (estimated)
  • Key Differences : Contains a bromine atom and dimethoxymethyl group on the pyridine ring.
  • Implications : The bromine enables cross-coupling reactions (e.g., Suzuki), making this compound a versatile intermediate. The dimethoxymethyl group adds steric hindrance and hydrophobicity .

tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate

  • Molecular Formula : C₁₅H₂₃N₅O₂ (estimated)
  • Key Differences: Substitutes the pyridin-3-yloxy group with a 3-amino-2-pyridylamino moiety.
  • Implications : The secondary amine linkage introduces conformational flexibility and additional hydrogen-bonding sites, which may enhance binding to biological targets like enzyme active sites .

Key Observations :

  • The target compound’s aminomethylpyridine group enhances water solubility compared to bromine- or methyl-substituted analogs.
  • Spiro-pyrrolidine-oxindole derivatives (e.g., compound 328 in ) exhibit significantly higher molecular weights and complexity, limiting their synthetic accessibility but increasing target specificity.

Biological Activity

Tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. As a pyrrolidine derivative, it has been investigated for various pharmacological applications, including its role as a factor Xa inhibitor, which is crucial in the regulation of blood coagulation.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate, with a molecular formula of C15H23N3O3. Its structure features a pyrrolidine ring substituted with a pyridine moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticoagulant Activity :
    • The compound has been identified as a potential inhibitor of factor Xa, an essential enzyme in the coagulation cascade. Inhibitors of factor Xa are valuable in the treatment and prevention of thromboembolic disorders.
    • A study demonstrated that derivatives of aminopyrrolidine, including this compound, showed promising anticoagulant effects through in vitro assays measuring prothrombin time and activated partial thromboplastin time .
  • Antimicrobial Properties :
    • Some studies have shown that related pyrrolidine compounds possess antimicrobial activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity .
  • Cytotoxic Effects :
    • Preliminary toxicity assessments indicate that the compound may exhibit cytotoxicity at higher concentrations. For example, it has been noted to cause skin irritation and is harmful if ingested .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds or derivatives:

  • Factor Xa Inhibition :
    A detailed investigation into aminopyrrolidine derivatives revealed that modifications in the structure can significantly enhance inhibitory potency against factor Xa. The study utilized molecular docking techniques to predict binding affinities and elucidated structure-activity relationships (SAR) .
  • Virtual Screening :
    Virtual screening methods have been employed to evaluate the binding interactions of this class of compounds with target proteins involved in coagulation pathways. This approach has provided insights into optimizing lead compounds for better therapeutic profiles .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticoagulantInhibits factor Xa; potential use in thromboembolic disorders
AntimicrobialRelated compounds show activity; specific data limited
CytotoxicityCauses skin irritation; harmful if ingested

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate?

The synthesis typically involves coupling a pyridinyl ether moiety to a chiral pyrrolidine core. Key steps include:

  • Nucleophilic substitution : Reacting tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate with 4-(aminomethyl)-3-hydroxypyridine under Mitsunobu conditions (e.g., DIAD, PPh₃ in THF at 0–25°C) to form the ether linkage .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve polar intermediates while minimizing side reactions .
  • Temperature control : Reactions are conducted at 0–20°C to preserve stereochemical integrity and prevent racemization .

Q. How can the purity and stereochemistry of this compound be validated?

Methodological approach :

  • HPLC-MS : Confirm molecular weight (293.37 g/mol) and detect impurities (<5% by area) .
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to verify the (3S) configuration .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., pyridinyl ether linkage at C3 of pyrrolidine) and absence of rotamers .

Q. Key spectral markers :

  • 1H^1H: δ 1.45 ppm (tert-butyl), δ 3.8–4.2 ppm (pyrrolidine CH₂O), δ 8.3 ppm (pyridinyl H) .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Acidic conditions : The tert-butyl ester hydrolyzes at pH < 3, forming pyrrolidine-1-carboxylic acid. Store at neutral pH (6–8) in inert solvents (e.g., DMSO) .
  • Oxidative stability : The aminomethyl group may degrade under prolonged exposure to O₂. Use argon-purged vials for long-term storage .

Advanced Research Questions

Q. How can stereochemical inconsistencies in NMR data be resolved for this compound?

Discrepancies in 1H^1H NMR splitting patterns often arise from dynamic rotational effects in the pyrrolidine ring. Mitigation strategies:

  • Variable-temperature NMR : Conduct experiments at −20°C to slow rotation and resolve overlapping peaks .
  • COSY/NOESY : Confirm spatial proximity of the pyridinyl ether and pyrrolidine substituents to validate the (3S) configuration .

Q. What strategies are effective for functionalizing the aminomethyl group while retaining chirality?

  • Selective acylation : Use Boc₂O in DCM to protect the primary amine, enabling subsequent coupling (e.g., with NHS esters) without epimerization .
  • Reductive alkylation : React with aldehydes/ketones in the presence of NaBH₃CN to introduce branched substituents .

Q. How can conflicting bioactivity data across studies be analyzed?

Discrepancies may arise from assay conditions or impurity profiles. Systematic approaches include:

  • Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • HPLC-MS impurity profiling : Correlate bioactivity with batches containing <1% side products .
  • Molecular docking : Validate target binding poses using the compound’s crystal structure or homology models .

Q. What advanced techniques are used to study its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) to receptors like GPCRs .
  • Cryo-EM : Resolve binding conformations in membrane protein complexes (e.g., ion channels) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

Q. How can synthetic byproducts be minimized during scale-up?

  • Flow chemistry : Improve mixing efficiency and reduce reaction time (e.g., continuous-flow Mitsunobu reactions) .
  • DoE (Design of Experiments) : Optimize reagent stoichiometry (e.g., 1.2 equiv DIAD) and solvent ratios to suppress side reactions .

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